N-(2,3-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes a phenylsulfanyl group, a phenyl group, and a dimethylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 2,3-dimethylaniline with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler acetamide derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of simpler acetamide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfanyl group can play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide:
2,2,2-trifluoro-N-methylacetamide: Another acetamide derivative with trifluoromethyl and methyl groups.
Uniqueness
N-(2,3-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c1-16-10-9-15-20(17(16)2)23-22(24)21(18-11-5-3-6-12-18)25-19-13-7-4-8-14-19/h3-15,21H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWIQMIMIOQSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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